5-Fluoro-6-methoxyquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-methoxyquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with appropriate substituted anilines and carboxylic acids.
Cyclization: The key step involves cyclization to form the quinazolinone core. This can be achieved using reagents like polyphosphoric acid or phosphorus oxychloride.
Fluorination and Methoxylation: Introduction of the fluoro and methoxy groups can be done using specific reagents like fluorinating agents (e.g., Selectfluor) and methoxylating agents (e.g., dimethyl sulfate).
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of quinazolinone derivatives with higher oxidation states.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, interference with DNA replication, or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinazolin-4(3H)-one: Lacks the fluoro group.
5-Fluoroquinazolin-4(3H)-one: Lacks the methoxy group.
Quinazolin-4(3H)-one: Lacks both fluoro and methoxy groups.
Uniqueness
5-Fluoro-6-methoxyquinazolin-4(3H)-one is unique due to the presence of both fluoro and methoxy groups, which may enhance its biological activity and specificity compared to its analogs.
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
5-fluoro-6-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7FN2O2/c1-14-6-3-2-5-7(8(6)10)9(13)12-4-11-5/h2-4H,1H3,(H,11,12,13) |
InChI Key |
DPNSNVUJOUVZJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=CNC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.